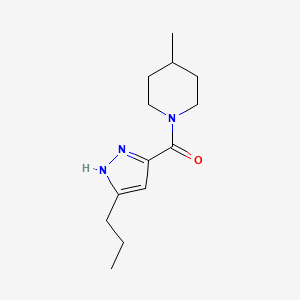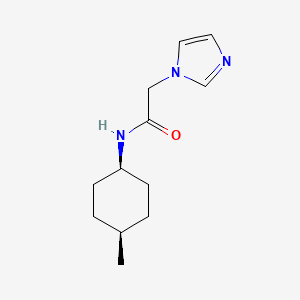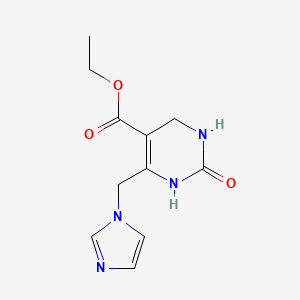![molecular formula C17H23F3N2O3S B7496558 1-Cyclohexyl-4-[2-(trifluoromethoxy)phenyl]sulfonylpiperazine](/img/structure/B7496558.png)
1-Cyclohexyl-4-[2-(trifluoromethoxy)phenyl]sulfonylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclohexyl-4-[2-(trifluoromethoxy)phenyl]sulfonylpiperazine (abbreviated as CTTP) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
作用机制
The mechanism of action of 1-Cyclohexyl-4-[2-(trifluoromethoxy)phenyl]sulfonylpiperazine is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes and receptors in the body. 1-Cyclohexyl-4-[2-(trifluoromethoxy)phenyl]sulfonylpiperazine has been shown to inhibit the activity of phosphodiesterase type 5 (PDE5), which is involved in the regulation of intracellular cyclic guanosine monophosphate (cGMP) levels. This leads to an increase in cGMP levels, which in turn promotes vasodilation and relaxation of smooth muscle cells. Additionally, 1-Cyclohexyl-4-[2-(trifluoromethoxy)phenyl]sulfonylpiperazine has been found to bind to the serotonin transporter (SERT) and inhibit its activity, leading to an increase in serotonin levels in the brain.
Biochemical and Physiological Effects:
1-Cyclohexyl-4-[2-(trifluoromethoxy)phenyl]sulfonylpiperazine has been found to have a range of biochemical and physiological effects. In vitro studies have shown that 1-Cyclohexyl-4-[2-(trifluoromethoxy)phenyl]sulfonylpiperazine inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 1-Cyclohexyl-4-[2-(trifluoromethoxy)phenyl]sulfonylpiperazine has also been found to decrease the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In terms of physiological effects, 1-Cyclohexyl-4-[2-(trifluoromethoxy)phenyl]sulfonylpiperazine has been shown to promote vasodilation and relaxation of smooth muscle cells, leading to increased blood flow and reduced blood pressure. Additionally, 1-Cyclohexyl-4-[2-(trifluoromethoxy)phenyl]sulfonylpiperazine has been found to have anxiolytic and antidepressant effects in animal models.
实验室实验的优点和局限性
One of the main advantages of 1-Cyclohexyl-4-[2-(trifluoromethoxy)phenyl]sulfonylpiperazine for lab experiments is its high yield of up to 90% in the synthesis process. Additionally, 1-Cyclohexyl-4-[2-(trifluoromethoxy)phenyl]sulfonylpiperazine has been found to be stable under various conditions, making it suitable for long-term storage and transportation. However, one limitation of 1-Cyclohexyl-4-[2-(trifluoromethoxy)phenyl]sulfonylpiperazine is its relatively high cost compared to other compounds, which may limit its use in large-scale experiments.
未来方向
There are several future directions for the research and development of 1-Cyclohexyl-4-[2-(trifluoromethoxy)phenyl]sulfonylpiperazine. One possible direction is to investigate its potential as a treatment for other neurological disorders such as schizophrenia and bipolar disorder. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-Cyclohexyl-4-[2-(trifluoromethoxy)phenyl]sulfonylpiperazine and its potential interactions with other drugs. Furthermore, the development of more cost-effective synthesis methods for 1-Cyclohexyl-4-[2-(trifluoromethoxy)phenyl]sulfonylpiperazine could increase its accessibility for research purposes.
合成方法
The synthesis of 1-Cyclohexyl-4-[2-(trifluoromethoxy)phenyl]sulfonylpiperazine involves the reaction of 1-cyclohexylpiperazine with 2-(trifluoromethoxy)benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields 1-Cyclohexyl-4-[2-(trifluoromethoxy)phenyl]sulfonylpiperazine as a white solid with a high yield of up to 90%.
科学研究应用
1-Cyclohexyl-4-[2-(trifluoromethoxy)phenyl]sulfonylpiperazine has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, 1-Cyclohexyl-4-[2-(trifluoromethoxy)phenyl]sulfonylpiperazine has shown promising results as a potent inhibitor of cancer cell proliferation and tumor growth. In addition, 1-Cyclohexyl-4-[2-(trifluoromethoxy)phenyl]sulfonylpiperazine has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, 1-Cyclohexyl-4-[2-(trifluoromethoxy)phenyl]sulfonylpiperazine has been investigated as a potential treatment for neurological disorders such as depression and anxiety.
属性
IUPAC Name |
1-cyclohexyl-4-[2-(trifluoromethoxy)phenyl]sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2O3S/c18-17(19,20)25-15-8-4-5-9-16(15)26(23,24)22-12-10-21(11-13-22)14-6-2-1-3-7-14/h4-5,8-9,14H,1-3,6-7,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNGIDGYKDWADQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Phenyl-[4-[(1-phenyltetrazol-5-yl)methyl]-1,4-diazepan-1-yl]methanone](/img/structure/B7496475.png)
![N-[(3-methoxyphenyl)methyl]-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7496482.png)

![N-[2-(4-fluorophenyl)ethyl]-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7496497.png)


![3-(benzimidazol-1-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]propanamide](/img/structure/B7496515.png)
![2-[2-(2-Bromo-4-chlorophenoxy)ethylsulfanyl]-6-methylpyrimidin-4-amine](/img/structure/B7496537.png)
![3-(3,5-dimethoxyphenyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7496548.png)
![N-[3-(4-ethylpiperazin-1-yl)sulfonylphenyl]-2-methoxy-5-sulfamoylbenzamide](/img/structure/B7496551.png)

![N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-2-(2-pyridin-2-yl-1,3-thiazol-4-yl)acetamide](/img/structure/B7496573.png)

